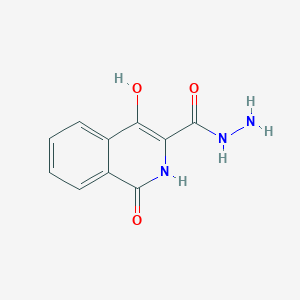
4-(4-Nitrobenzyloxy)benzaldehyde
Übersicht
Beschreibung
4-(4-Nitrobenzyloxy)benzaldehyde is a chemical compound that has been studied in various contexts due to its potential applications in medicinal chemistry and materials science. The compound features a nitrobenzyl ether moiety, which is known for its utility in protecting hydroxyl functions during synthetic procedures . Additionally, derivatives of this compound have been explored for their ability to inhibit nucleoside transport proteins, which are of interest in the development of therapeutic agents .
Synthesis Analysis
The synthesis of 4-(4-Nitrobenzyloxy)benzaldehyde and its derivatives can involve the reaction of 4-nitrobenzyl bromide with different substituted benzaldehydes. For instance, a series of benzyloxybenzaldehyde derivatives were prepared by reacting 4-nitrobenzyl bromide with various hydroxy-substituted benzaldehydes . The synthesis process can yield both the desired benzyloxybenzaldehyde derivatives and, under certain conditions, benzofuran derivatives as by-products. The reaction conditions, such as reaction time, can significantly influence the product distribution .
Molecular Structure Analysis
The molecular structure of 4-(4-Nitrobenzyloxy)benzaldehyde derivatives has been characterized using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, and mass spectroscopy. Additionally, single-crystal X-ray crystallography has been employed to determine the solid-state structures of some derivatives, providing detailed insights into their molecular conformations .
Chemical Reactions Analysis
The nitrobenzyl group in 4-(4-Nitrobenzyloxy)benzaldehyde derivatives serves as a protective group for hydroxyl functions. It can be selectively removed in the presence of other benzyl-type protecting groups through a reduction to the 4-aminobenzyl group followed by electrochemical oxidation. This selective deprotection strategy is advantageous in synthetic chemistry, allowing for the stepwise construction of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Nitrobenzyloxy)benzaldehyde derivatives are influenced by their molecular structure. For example, laterally substituted phenyl benzoates with a 4-nitrobenzyloxycarbonyl group exhibit mesogenic properties, with the ability to form smectic A phases. The thermal stability and phase behavior of these compounds are affected by the length of the terminal chains and the presence of substituents such as chlorine atoms . In binary mixtures, the stability of the smectic A phase can be modulated by the molecular length of the components, highlighting the importance of molecular design in the development of liquid crystalline materials .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry . It is also a versatile building block in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives . In this study, a novel pathway for the production of benzaldehyde from L-phenylalanine was developed .
Methods of Application or Experimental Procedures
Four enzymes were expressed in Escherichia coli: L-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) . A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than the wild type .
Results or Outcomes Obtained
The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% (wild type, 37%) . This represents the development of an efficient process for benzaldehyde production using L-phenylalanine as a substrate .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(4-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYUFYPNHRLRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352853 | |
| Record name | 4-(4-nitrobenzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrobenzyloxy)benzaldehyde | |
CAS RN |
67565-48-4 | |
| Record name | 4-(4-nitrobenzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Nitrobenzyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)



![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)
![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)